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Esculentin-2A

Cat. No.: B1576673
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-2A belongs to a class of host-defense peptides originally isolated from frog skin, known for their potent and broad-spectrum antimicrobial properties . These peptides are generally characterized by their cationic and amphipathic nature, which allows them to interact with and disrupt microbial membranes . Their primary mechanism of action involves a non-specific interaction with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death . This membranolytic action is particularly effective against a range of Gram-positive bacteria, with activity driven strongly by interaction with phosphatidylglycerol (PG) lipid species . Some linearized analogs, such as E2EM-lin, exhibit pH-dependent activity that is enhanced under alkaline conditions, showing potential for applications in environments like chronic wounds . Beyond their direct antimicrobial effects, esculentin-2 peptides have demonstrated significant research value in other areas. Studies on the variant esculentin-2CHa have revealed promising insulinotropic and glucose-lowering effects in models of diet-induced obesity-diabetes, indicating a potential application in metabolic disease research . The peptide was shown to improve glucose tolerance, enhance insulin secretion, and provide protective effects on pancreatic beta-cells . Furthermore, certain esculentin-2 peptides have shown differential cytotoxicity, being more potent against bacterial cells and certain cancer cells than human red blood cells, suggesting a selectivity that is valuable for investigative oncology . This multifaceted bioactivity profile, encompassing antimicrobial, anti-diabetic, and immunomodulatory actions, makes this compound a compelling compound for research into novel therapeutic strategies . This product is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans.

Properties

bioactivity

Antibacterial

sequence

GILSLVKGVAKLAGKGLAKEGGKFGLELIACKIAKQC

Origin of Product

United States

Isolation, Characterization, and Structural Aspects of Esculentin 2a

Methodologies for Peptide Extraction and Purification from Amphibian Sources

The isolation of peptides like Esculentin-2A from amphibian skin is a multi-step process that begins with the collection of skin secretions. This is often achieved through mild stimulation, after which the secretions are extracted and subjected to a series of purification techniques to isolate the peptide of interest.

Initial purification steps typically involve solid-phase extraction on cartridges (e.g., Sep-Pak) to separate the peptide-rich fraction from other components in the crude skin extract. google.com Following this initial clean-up, chromatographic techniques are employed for further separation and purification. Gel permeation chromatography is used to separate molecules based on their size. google.com The final and most critical purification step is typically accomplished using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). google.com This powerful technique separates peptides based on their hydrophobicity, yielding a highly purified sample of the target peptide for subsequent characterization.

Primary Structural Determination and Sequence Analysis

The primary structure of a protein or peptide refers to the linear sequence of its constituent amino acids linked by peptide bonds. mtoz-biolabs.comslideshare.net Determining this sequence is fundamental to understanding the peptide's structure and function. mtoz-biolabs.com Historically, Edman degradation was a primary method for sequencing peptides from the N-terminus. ijpca.orgmtoz-biolabs.com This process involves a series of chemical reactions that cleave, separate, and identify one amino acid at a time from the N-terminal end of the polypeptide. ijpca.org

More contemporary and widely used methods for protein sequencing rely on mass spectrometry. mtoz-biolabs.comcreative-proteomics.com In a typical proteomics workflow, the purified protein is first enzymatically digested into smaller peptide fragments. These fragments are then analyzed by a mass spectrometer to determine their mass-to-charge ratio, which allows for the inference of the amino acid sequence. mtoz-biolabs.com Tandem mass spectrometry (MS/MS) is particularly powerful, as it involves isolating and fragmenting individual peptides to generate sequence-specific data. ijpca.org

The primary structure of this compound, isolated from the frog Rana ridibunda, has been determined through these methods. nih.gov Its amino acid sequence is detailed in the table below.

Peptide Name Source Organism Amino Acid Sequence Length
This compoundRana ridibundaGILSLVKGVAKLAGKGLAKEGGKFGLELIACKIAKQC37

This table details the primary amino acid sequence of this compound from Rana ridibunda. nih.gov

Secondary and Tertiary Structural Features of this compound and Related Peptides

A defining characteristic of the Esculentin-2 family of peptides is their propensity to form an α-helical structure. nih.govnih.govresearchgate.net The α-helix is a right-handed coiled conformation in which the backbone N-H group of each amino acid forms a hydrogen bond with the backbone C=O group of the amino acid located four residues earlier in the sequence. wikipedia.org This regular pattern of hydrogen bonding stabilizes the helical shape. pressbooks.pub The secondary structure of these peptides is often analyzed using spectroscopic techniques like Circular Dichroism (CD), which can determine the degree of α-helical content in different environments. nih.govub.edu

In addition to being α-helical, this compound is also amphipathic. Amphipathicity refers to the spatial separation of hydrophobic (nonpolar) and hydrophilic (polar) amino acid residues. ub.eduresearchgate.net When the peptide folds into an α-helix, the hydrophobic side chains are arranged on one face of the helix, while the hydrophilic and charged residues are positioned on the opposite face. This arrangement is critical for the peptide's ability to interact with and disrupt the lipid membranes of target cells, which is a common mechanism of action for antimicrobial peptides. nih.govnih.gov

A key structural feature of the Esculentin-2 family is the presence of an intramolecular disulfide bond. nih.gov This is a covalent bond formed through the oxidation of the thiol (-SH) groups of two cysteine (Cys) residues. creative-proteomics.comcreative-proteomics.com In Esculentin-2 peptides, these two conserved Cys residues are located near the C-terminus of the molecule. nih.govnih.gov The formation of this disulfide bridge creates a cyclic seven-amino-acid ring structure at the C-terminus. nih.govnih.gov

Disulfide bonds play a critical role in stabilizing the tertiary structure of proteins and peptides. creative-proteomics.comcreative-proteomics.commonash.edu By creating a strong covalent linkage, the disulfide bond in this compound helps to constrain the peptide's conformation, making its three-dimensional structure more rigid and stable. creative-proteomics.commonash.edu This structural stability is essential for its biological function. nih.gov Research on related esculentin (B142307) peptides, such as Esculentin-2CHa, has demonstrated that the removal of this cyclic C-terminal domain by replacing the cysteine residues results in a significant decrease in cytotoxic activity against both microorganisms and mammalian cells. nih.gov This highlights the importance of the disulfide bond in maintaining the specific conformation required for the peptide's potent biological effects. nih.gov

Synthetic Strategies and Analogue Design of Esculentin 2a

Solid-Phase Peptide Synthesis Methodologies for Esculentin-2A

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides like this compound and its derivatives. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.comnih.gov The process begins by attaching the C-terminal amino acid to the resin. nih.gov Each subsequent amino acid, with its amino group temporarily protected, is then coupled to the deprotected amino group of the resin-bound chain. youtube.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. bachem.comyoutube.com

A common strategy employed in SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. youtube.comresearchgate.net The Fmoc group is advantageous as it can be readily removed under mild basic conditions, typically with piperidine, without affecting the acid-labile side-chain protecting groups. youtube.com Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with a strong acid like trifluoroacetic acid (TFA). bachem.comyoutube.com

The efficiency of SPPS allows for the production of various this compound analogues, including those with amino acid substitutions, truncations, and the incorporation of non-canonical amino acids. nih.govuniroma1.it For instance, the synthesis of analogues of Esculentin-2CHa(1-30) was achieved using Fmoc-based SPPS to investigate the effects of specific modifications on the peptide's activity. researchgate.net Automated peptide synthesizers, which can be combined with techniques like microwave irradiation, can accelerate the synthesis process, making the production of complex peptides more efficient. nih.gov

Recombinant DNA Technology for this compound Production and Fusion Proteins

Recombinant DNA technology provides an alternative and often more scalable method for producing larger quantities of peptides like this compound. kau.edu.saiipseries.org This approach involves inserting the DNA sequence encoding the desired peptide into a vector, such as a plasmid, which is then introduced into a host organism, typically Escherichia coli. libretexts.orgijarbs.com The host organism's cellular machinery then transcribes and translates the inserted gene, producing the peptide of interest. kau.edu.sa

A significant application of this technology for this compound is the production of fusion proteins. nih.gov Fusion proteins are created by joining the gene of the target peptide with another gene that codes for a larger, more stable protein or a protein that facilitates purification. For example, analogues of Esculentin-2CHa have been produced in E. coli as part of a fusion protein. capes.gov.br

One specific example is the creation of a SUMO-3×ESC-ABD fusion protein. In this construct, the Esculentin-2CHa(1-30) peptide (ESC) was linked to an albumin-binding domain (ABD) to extend its plasma half-life. nih.gov The Small Ubiquitin-like Modifier (SUMO) fusion tag was used to enhance expression and solubility. This recombinant fusion protein was successfully produced in E. coli and demonstrated potential therapeutic effects. nih.gov Another strategy involves the use of self-cleaving 2A peptides, which allow for the expression of multiple discrete proteins from a single transcript, offering a way to produce this compound without a permanent fusion partner. plos.orgbiorxiv.org

Rational Design of this compound Analogues

The rational design of this compound analogues aims to improve its therapeutic properties, such as potency, spectrum of activity, and stability, while minimizing cytotoxicity. nih.gov This involves a deep understanding of the peptide's structure-activity relationship to make targeted modifications.

Strategic substitution of amino acids in the this compound sequence is a powerful method to modulate its biological activity. nih.gov Key physicochemical properties like cationicity, hydrophobicity, and amphipathicity are critical determinants of an antimicrobial peptide's function and can be fine-tuned through amino acid replacement. nih.gov

One successful strategy involves the substitution with D-amino acids. The introduction of D-amino acids at specific positions, such as Arg⁷, Lys¹⁵, and Lys²³, in the truncated analogue Esculentin-2CHa(1-30) has been shown to confer resistance to degradation by plasma enzymes while maintaining its insulin-releasing activity. researchgate.netbioscientifica.com This enhanced stability can lead to a prolonged therapeutic effect.

Another approach is the incorporation of non-proteinogenic amino acids. For example, replacing Gly⁸ with α-aminoisobutyric acid (Aib) in an Esculentin-1a derivative, Esc(1-21), expanded its activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus, without increasing cytotoxicity. nih.gov The Aib substitution was found to stabilize the α-helical structure of the peptide, which is often correlated with activity against Gram-positive bacteria. nih.gov

The following table summarizes key amino acid substitutions in Esculentin (B142307) analogues and their observed effects:

Parent Peptide Substitution Position(s) Observed Effect Reference(s)
Esculentin-2CHa(1-30) D-Arg 7 Increased resistance to plasma enzyme degradation, preserved insulinotropic activity. researchgate.net, bioscientifica.com
Esculentin-2CHa(1-30) D-Lys 15, 23 Increased resistance to plasma enzyme degradation, preserved insulinotropic activity. researchgate.net, bioscientifica.com
Esc(1-21) Aib 8 Increased activity against Gram-positive bacteria (S. aureus), improved biostability, enhanced antibiofilm activity. nih.gov
Esc(1-21) Aib 1, 10, 18 Stabilized α-helical content, increased activity against Gram-positive bacteria. uniroma1.it, nih.gov
Esc(1-21) D-Leu, D-Ser 14, 17 Reduced α-helix content, aimed to decrease cytotoxicity. uniroma1.it

Peptide truncation involves synthesizing shorter versions of the parent peptide to identify the minimal sequence required for activity and to potentially reduce manufacturing costs and cytotoxicity. For example, the removal of the C-terminal cyclic domain (CKISKQC) from Esculentin-2CHa resulted in a truncated peptide, Esculentin-2CHa(1-30), which was then used as a template for further analogue design. researchgate.netnih.gov Similarly, a shorter 18-amino acid analogue of Esculentin-1a, Esc(1-18), was found to have comparable antimicrobial activity to the full-length peptide but with lower hemolytic capacity. uniroma1.it

Cyclization is another strategy employed to enhance peptide stability and constrain its conformation, which can lead to improved receptor binding and biological activity. nih.govfrontiersin.org While naturally occurring Esculentin-2CHa contains a disulfide-bridged cyclic domain, synthetic cyclization strategies can be applied to its analogues. nih.gov These strategies can involve head-to-tail cyclization or the formation of internal bridges using side chains of amino acids. frontiersin.organu.edu.au For instance, cyclization of tachyplesin I analogues has been shown to reduce hemolytic activity and improve stability. nih.gov

The incorporation of non-canonical amino acids (ncAAs) is a key strategy to introduce novel chemical properties and enhance the stability of peptides. mdpi.comnih.gov As mentioned previously, the inclusion of α-aminoisobutyric acid (Aib) can stabilize helical structures and broaden the activity spectrum of Esculentin analogues. nih.govnih.gov The synthesis of peptides containing ncAAs can be achieved through both SPPS and, in some cases, specialized recombinant methods that utilize engineered tRNA and aminoacyl-tRNA synthetases. nih.govfrontiersin.orgplos.org

Hydrocarbon stapling is a technique used to lock a peptide into an α-helical conformation by introducing a covalent, all-hydrocarbon cross-link between the side chains of two amino acids. nih.govnih.gov This modification can significantly increase the peptide's helicity, stability against proteolytic degradation, and cell permeability. nih.govresearchgate.net The process typically involves incorporating two Cα-methyl, Cα-alkenyl amino acids during SPPS, followed by a ruthenium-catalyzed ring-closing metathesis reaction. nih.gov This strategy has been applied to a 15-amino acid fragment of Esculentin-2EM, where a single i, i+4 hydrocarbon staple was introduced. The resulting stapled peptides showed a significant increase in antimicrobial activity. nih.govresearchgate.net

Conjugating this compound analogues to nanoparticle delivery systems is an innovative approach to overcome challenges such as poor stability and inefficient delivery to the target site. nih.govresearchgate.net Nanoparticles can protect the peptide from enzymatic degradation, increase its local concentration at the site of infection, and reduce systemic toxicity. nih.govscienceopen.com

Gold nanoparticles (AuNPs) have been successfully used as carriers for Esculentin-derived peptides. scispace.com The conjugation of an Esculentin-1a derivative to AuNPs was shown to enhance its membrane-permeabilizing activity and resistance to proteolysis. nih.gov In another study, a fusion protein of Esculentin-2CHa and an albumin-binding domain (ESC-ABD) was coated onto AuNPs. nih.gov These ESC-ABD-AuNPs served as effective carriers, demonstrating the potential of nanoparticle systems to deliver these peptides for therapeutic applications. nih.gov Other nanoparticle materials, such as those made from the polymer PLGA, have also been used to encapsulate Esculentin-derived peptides, showing improved penetration through biofilms and enhanced bacterial load reduction in infection models. scienceopen.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial in deciphering the mechanisms of action and in designing more potent and selective analogues.

Correlating Structural Modifications with Biological Efficacy

Research into the Esculentin family, particularly close relatives of this compound, has revealed that specific amino acid substitutions and structural modifications can significantly impact their biological efficacy, including antimicrobial and insulin-releasing activities. researchgate.netresearchgate.net

Systematic modifications of esculentin peptides, such as the substitution of natural L-amino acids with their D-enantiomers, have been a key strategy. For instance, in the related peptide Esculentin-2CHa, the substitution with D-amino acids at specific positions (e.g., D-Arg⁷, D-Lys¹⁵, D-Lys²³) has been shown to confer resistance to degradation by plasma enzymes while maintaining its biological activity. researchgate.net This increased stability is a critical factor for the potential therapeutic application of these peptides.

Furthermore, the truncation of the peptide chain and the attachment of fatty acid moieties are other significant modifications. The analogue Esculentin-2CHa(1-30), a truncated form, and its derivatives, such as those with an L-octanoate attached to a lysine (B10760008) residue, have demonstrated preserved or even enhanced biological functions. researchgate.net These findings underscore that the entire sequence of the native peptide may not be essential for its activity, and that targeted modifications can lead to analogues with improved properties.

The design of analogues often involves creating a library of peptides with systematic changes to explore the role of each part of the molecule. This can include single amino acid substitutions, deletions, or insertions to probe the importance of specific residues for activity. For example, studies on other frog skin peptides have shown that even single-point mutations can drastically alter the antimicrobial spectrum or potency. plos.org

Analogue/ModificationKey Structural ChangeImpact on Biological EfficacyReference
[D-Arg⁷,D-Lys¹⁵,D-Lys²³]-Esculentin-2CHa(1-30)Substitution with D-amino acidsIncreased resistance to plasma enzyme degradation, preserved insulin-releasing activity. researchgate.net
Lys¹⁵-octanoate-Esculentin-2CHa(1-30)Attachment of a fatty acid (L-octanoate)Conferred resistance to plasma enzyme degradation while maintaining insulin-releasing activity. researchgate.net
Truncated Esculentin-2CHa(1-30)Removal of the C-terminal portionRetained significant biological activity, forming a basis for further analogue design. researchgate.net

Insights into Peptide Hydrophobicity and Charge Distribution

A critical feature of many antimicrobial peptides is their amphipathic nature, meaning they have distinct hydrophobic and hydrophilic regions. imrpress.com This allows them to selectively target the negatively charged membranes of bacteria over the zwitterionic membranes of mammalian cells. The initial interaction is often electrostatic, driven by the attraction between the positively charged amino acids (like lysine and arginine) on the peptide and the negatively charged components of the bacterial membrane. frontiersin.org

Following this initial binding, the hydrophobic face of the peptide inserts into the lipid bilayer, leading to membrane permeabilization and cell death. japsonline.com Therefore, a delicate balance between hydrophobicity and net positive charge is essential for potent antimicrobial activity with minimal toxicity to host cells. jst.go.jp

Studies on various esculentin analogues have demonstrated that modulating this balance can fine-tune their biological activity. Increasing the net positive charge can enhance the initial electrostatic attraction to bacterial membranes. researchgate.net However, excessive hydrophobicity can lead to increased hemolytic activity (toxicity to red blood cells) and reduced selectivity. japsonline.com Therefore, the rational design of this compound analogues involves optimizing this charge-hydrophobicity balance to maximize antimicrobial efficacy while minimizing cytotoxicity.

Physicochemical PropertyRole in Biological ActivityReference
Net Positive Charge Mediates initial electrostatic interaction with negatively charged microbial membranes. imrpress.comfrontiersin.org
Hydrophobicity Drives the insertion of the peptide into the lipid bilayer of the microbial membrane. japsonline.com
Amphipathicity The spatial separation of hydrophobic and hydrophilic residues, crucial for selective membrane disruption. imrpress.com

Molecular and Cellular Mechanisms of Esculentin 2a Biological Activities

Mechanisms of Antimicrobial Action

Esculentin-2a and its derivatives exhibit potent antimicrobial properties through direct interactions with microbial cells.

Interaction with Microbial Cell Membranes

The primary mechanism of this compound's antimicrobial action involves its interaction with the cell membranes of microorganisms. unina.itplos.org As a cationic peptide, it is electrostatically attracted to the negatively charged components of microbial cell surfaces. frontiersin.orgasm.org In Gram-negative bacteria, these components include lipopolysaccharides (LPS), while in Gram-positive bacteria, they are primarily lipoteichoic acids. frontiersin.orgexplorationpub.com This initial electrostatic interaction is a critical step that facilitates the peptide's approach to the plasma membrane. frontiersin.orgexplorationpub.com

The amphipathic nature of this compound, possessing both hydrophobic and hydrophilic regions, is crucial for its membrane activity. asm.orgexplorationpub.com Following the initial binding, the peptide adopts an α-helical structure, particularly in the presence of the lipid environment of the microbial membrane. nih.govresearchgate.net This structural change allows the hydrophobic portions of the peptide to insert into the lipid bilayer of the cell membrane. asm.org

Membrane Permeabilization and Disruption Pathways

Once inserted into the microbial membrane, this compound disrupts its integrity, leading to increased permeability. explorationpub.comnih.gov This permeabilization can occur through various proposed mechanisms, including the formation of pores or channels. mdpi.comimrpress.com The "barrel-stave" model suggests that multiple peptide molecules assemble to form a pore, while the "toroidal-pore" model proposes that the peptides induce the lipid monolayer to bend inward, creating a water-filled channel. mdpi.com Another possibility is the "carpet model," where the peptides accumulate on the membrane surface, disrupting its structure in a detergent-like manner. plos.org This disruption leads to the leakage of essential intracellular contents, such as ions and ATP, ultimately resulting in cell death. plos.org Some studies suggest that this membrane-perturbing activity is the primary mode of killing, which may limit the development of microbial resistance. plos.org

Differential Activity Against Gram-Negative and Gram-Positive Bacteria

This compound and its analogues have demonstrated activity against both Gram-negative and Gram-positive bacteria, though the efficacy can vary. uniprot.orgmybiosource.com Some derivatives, like Esculentin-1a(1-21)NH2, show potent activity against Gram-negative bacteria such as Pseudomonas aeruginosa, but weaker activity against Gram-positive bacteria. frontiersin.org Conversely, linearized esculentin-2EM (E2EM-lin) is highly effective against Gram-positive bacteria but shows weak activity against Gram-negative strains. nih.govresearchgate.net

The difference in activity is attributed to the structural differences in the cell envelopes of these two bacterial types. frontiersin.org The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, presents a unique target for cationic peptides. acs.org The preference of E2EM-lin for Gram-positive bacteria is thought to be driven by the ability of phosphatidylglycerol, a major component of their membranes, to induce a more favorable α-helical structure in the peptide compared to the phosphatidylethanolamine (B1630911) found in Gram-negative membranes. nih.govresearchgate.net

Table 1: Antimicrobial Activity of this compound and its Analogs

Peptide Target Organism Mechanism of Action Reference
Esculentin-1a(1-21)NH2 Pseudomonas aeruginosa (Gram-negative) Potent activity, membrane perturbation. frontiersin.org
Esculentin-1a(1-21)NH2 Gram-positive bacteria Weaker activity compared to Gram-negatives. frontiersin.org
Linearized esculentin-2EM (E2EM-lin) Gram-positive bacteria Potent efficacy, α-helical structure formation. nih.govresearchgate.net
Linearized esculentin-2EM (E2EM-lin) Gram-negative bacteria Weak activity. nih.govresearchgate.net
Esculentin(1-21)-1c (D-amino acid analog) Pseudomonas aeruginosa Inhibits biofilm formation and growth. unina.it

Antifungal Mechanisms

This compound also exhibits antifungal properties. wikipedia.org The antifungal mechanism is believed to be similar to its antibacterial action, primarily involving the disruption of the fungal cell membrane. apsnet.org However, some studies on related peptides suggest that intracellular targets may also be involved. acs.org For instance, the peptide may interfere with critical cellular processes such as DNA and protein synthesis. apsnet.org One study on Saccharomyces cerevisiae indicated that Esculentin (B142307) 1-21 induces cell growth arrest, and at higher concentrations, cell death, with observed morphological changes like wrinkling of the cell surface. core.ac.uk

Mechanisms of Antidiabetic and Insulinotropic Effects

Recent research has highlighted the potential of this compound and its analogues in the management of type 2 diabetes due to their insulin-releasing (insulinotropic) properties. dovepress.comnih.gov

Pancreatic β-Cell Stimulation and Insulin (B600854) Secretion Pathways

Esculentin-2CHa has been shown to stimulate insulin secretion from pancreatic β-cells. nih.govnih.gov This action is initiated by the peptide's interaction with the β-cell membrane. dovepress.com The cationic nature of the peptide facilitates this interaction. dovepress.com

The insulinotropic mechanism involves several key steps:

Membrane Depolarization: Esculentin-2CHa causes depolarization of the pancreatic β-cell membrane. nih.govnih.gov

Calcium Influx: This depolarization leads to an increase in the intracellular concentration of calcium ions (Ca2+). nih.govnih.gov

KATP Channel Involvement: The insulin-releasing activity is attenuated by the activation of ATP-sensitive potassium (KATP) channels and the inhibition of voltage-dependent Ca2+ channels, suggesting the involvement of the KATP-dependent pathway of insulin secretion. nih.govnih.govnih.gov However, some evidence also points to a KATP channel-independent pathway, where the peptide might enter the β-cell and directly trigger insulin exocytosis. mdpi.com

PLC/PKC Pathway: Studies with analogues of esculentin-2CHa(1-30) have confirmed the involvement of the Phospholipase C (PLC) and Protein Kinase C (PKC) mediated pathways in insulin secretion. nih.gov

Analogues of Esculentin-2CHa, such as [L28K]esculentin-2CHa, have been developed that show even greater potency in stimulating insulin secretion. nih.gov These findings encourage further investigation into the therapeutic potential of this compound related peptides for type 2 diabetes. nih.gov

Table 2: Effects of Esculentin-2CHa on Pancreatic β-Cells

Effect Mechanism Key Molecules/Pathways Involved Reference
Insulin Secretion Stimulation Concentration-dependent stimulation from BRIN-BD11 cells. - nih.gov
Membrane Depolarization Leads to increased intracellular Ca2+. KATP channels, Voltage-dependent Ca2+ channels. nih.govnih.gov
Enhanced Glucose Tolerance Acute administration improves glucose tolerance and insulin secretion in mice. - nih.gov
Modulation of Islet Cell Function Restores impaired insulin-secretory responses of islets from high-fat-fed mice. - nih.gov
Reduction of Glucagon (B607659) Lowers plasma and pancreatic glucagon levels. - nih.gov
Involvement of PLC/PKC Pathway Confirmed with analogues of esculentin-2CHa(1-30). Phospholipase C, Protein Kinase C. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Esculentin-1a(1-21)NH2
Linearized esculentin-2EM (E2EM-lin)
Esculentin(1-21)-1c
Esculentin-2CHa
[L28K]esculentin-2CHa
Phosphatidylglycerol
Phosphatidylethanolamine
Lipopolysaccharides (LPS)
Lipoteichoic acids
ATP
Calcium (Ca2+)
Phospholipase C (PLC)

Role of Membrane Depolarization and Intracellular Calcium Flux

Esculentin-2CHa has been shown to stimulate insulin secretion from pancreatic β-cells through a mechanism that involves altering the electrical potential of the cell membrane. nih.govnih.gov Studies using rat BRIN-BD11 clonal pancreatic β-cells revealed that Esculentin-2CHa and its analogues cause membrane depolarization, a process where the cell's membrane potential becomes less negative. nih.govresearchgate.net This depolarization leads to an increase in the concentration of intracellular calcium (Ca2+). nih.govnih.govresearchgate.net

The influx of extracellular calcium is a critical step in this pathway. nih.gov Experiments have demonstrated that the insulin-releasing activity of Esculentin-2CHa is reduced when extracellular Ca2+ is chelated (bound and made unavailable). nih.govnih.gov While the peptide prompts a significant depolarization, the subsequent rise in intracellular Ca2+ has been described as modest. nih.gov For instance, at a 1 μM concentration, Esculentin-2CHa produced a 2.1-fold increase in membrane potential but only a 1.5-fold increase in intracellular Ca2+ concentration in BRIN-BD11 cells. nih.gov This suggests that the electrical change in the membrane is a primary event that facilitates a controlled influx of calcium ions, which then acts as a crucial second messenger to trigger insulin release. nih.govplos.org

Table 1: Effects of Esculentin-2CHa on BRIN-BD11 Pancreatic β-Cells

Parameter Condition Result Fold Change vs. Control
Membrane Potential 1 μM Esculentin-2CHa Depolarization 2.1-fold increase nih.gov
Intracellular Ca2+ 1 μM Esculentin-2CHa Increased Ca2+ 1.5-fold increase nih.gov
Insulin Secretion ≥ 0.03 nM Esculentin-2CHa Stimulated Concentration-dependent nih.gov

Influence on KATP and Ca2+ Channels

The mechanism of Esculentin-2CHa-induced insulin secretion is closely linked to the activity of specific ion channels in the pancreatic β-cell membrane. nih.govresearchgate.net The insulinotropic (insulin-releasing) action of the peptide is attenuated by diazoxide, a substance that opens ATP-sensitive potassium (KATP) channels. nih.govresearchgate.net This suggests that Esculentin-2CHa's effects may involve the closure of these KATP channels, a key step in glucose-stimulated insulin secretion. nih.govnih.gov

Furthermore, the peptide's activity is inhibited by verapamil, a blocker of voltage-dependent Ca2+ channels. nih.govresearchgate.net This finding, combined with the observed influx of extracellular calcium, indicates that these Ca2+ channels are essential for the peptide's function. nih.govnih.gov However, some research suggests the mechanism may be complex; patch-clamp experiments with an analogue of Esculentin-2CHa indicated that the observed membrane depolarization was not due to the direct inhibition of KATP channels. researchgate.netresearchgate.net This implies that while the KATP-dependent pathway is involved, the peptide might act on other cellular components that lead to channel modulation rather than binding directly to the channel itself. nih.govresearchgate.net

Modulation of Glucagon and Glucagon-like Peptide-1 (GLP-1) Levels

The relationship with GLP-1 is also noteworthy. GLP-1 is an incretin (B1656795) hormone that enhances insulin secretion in a glucose-dependent manner. frontiersin.orgnih.gov The stimulatory effect of Esculentin-2CHa on isolated mouse islets has been shown to be comparable in magnitude to that of GLP-1. nih.gov Furthermore, acute administration of Esculentin-2CHa analogues in mice improved glucose tolerance and enhanced insulin release in a manner similar to GLP-1. researchgate.net While the precise mechanism is still under investigation, these findings suggest that the peptide may act in part by mimicking or stimulating the beneficial incretin pathways. nih.govresearchgate.net

Impact on Glucose Metabolism and Insulin Sensitivity

The combined molecular actions of Esculentin-2CHa culminate in significant improvements in glucose metabolism and insulin sensitivity. nih.gov In mice with diet-induced insulin resistance, acute administration of the peptide or its analogues improved both oral and intraperitoneal glucose tolerance and enhanced glucose-stimulated insulin secretion. nih.govnih.gov For example, a single injection of an Esculentin-2CHa analogue in high-fat-fed mice led to a 20% improvement in the area under the curve for glucose and a 66% improvement for insulin during a glucose tolerance test. nih.gov

Long-term administration of an Esculentin-2CHa analogue for 28 days in these mice resulted in reduced hyperglycemia and lower circulating glucagon levels without significantly affecting body weight or food intake. nih.gov These peptides have also been shown to improve insulin sensitivity. nih.govspandidos-publications.com The ability to enhance insulin secretion, suppress glucagon, and improve glucose tolerance highlights the therapeutic potential of this compound related peptides in conditions like type 2 diabetes. nih.govspandidos-publications.com

Mechanisms of Antitumor Activity

While the primary research focus for the Esculentin-2 peptide family has been on antimicrobial and metabolic activities, some studies indicate it also possesses antitumor properties. It is important to distinguish the peptide This compound from the similarly named coumarin (B35378) derivative Esculetin (B1671247) , as the latter has been more extensively studied for its anticancer effects. The available research on the peptide's specific antitumor mechanisms is less detailed.

Inhibition of Cancer Cell Proliferation and Migration

Evidence suggests that peptides from the Esculentin family can be cytotoxic to cancer cells. One study noted that Esculentin-2CHa is highly cytotoxic to the human lung carcinoma cell line A549. actaorthop.org Other related frog-skin peptides have been shown to inhibit tumor cell proliferation, migration, and angiogenesis. nih.gov The proposed mechanism for this selectivity involves the electrostatic attraction between the positively charged peptide and the negatively charged membranes of cancer cells, which differ in composition from normal cells. nih.gov

A derivative of the related peptide, Esculentin-1a, was found to significantly stimulate the migration of human keratinocytes, a process involved in wound healing, through the activation of the epidermal growth factor receptor (EGFR). plos.org While this study focused on wound healing, the modulation of cell migration via major signaling receptors is a mechanism that is also critical in cancer metastasis. However, detailed studies focusing specifically on the inhibition of cancer cell proliferation and migration by this compound are limited in the current scientific literature.

Induction of Apoptosis via Mitochondrial and Death Receptor Pathways

Apoptosis, or programmed cell death, is a primary mechanism by which anticancer agents eliminate tumor cells. abcam.cnresearchgate.net This process can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. abcam.cnresearchgate.net The intrinsic pathway involves the release of cytochrome c from the mitochondria, activating a cascade of caspases (like caspase-9 and -3). researchgate.netnih.gov The extrinsic pathway is triggered by the binding of ligands to death receptors (e.g., Fas, TNF receptor) on the cell surface, which leads to the activation of initiator caspases such as caspase-8. researchgate.netspandidos-publications.com

While many anticancer peptides are known to induce apoptosis, specific research detailing the induction of the mitochondrial or death receptor pathways by This compound is not extensively covered in the available search results. Studies on the coumarin Esculetin have shown that it induces apoptosis in various cancer cells by increasing the Bax/Bcl-2 ratio, causing mitochondrial membrane depolarization, and activating caspases-9 and -3. However, attributing these specific mechanistic details to the This compound peptide would be inaccurate based on the current findings. Further investigation is required to elucidate whether the peptide exerts its cytotoxic effects through these specific apoptotic pathways.

Table 2: Mentioned Compounds

Compound Name Class
This compound / Esculentin-2CHa Peptide
Esculetin Coumarin
Verapamil L-type calcium channel blocker
Diazoxide KATP channel opener
Glucagon Peptide hormone
Glucagon-like peptide-1 (GLP-1) Incretin peptide hormone
Insulin Peptide hormone
Cytochrome c Heme protein
Bax Protein (Bcl-2 family)
Bcl-2 Protein (Bcl-2 family)

Modulation of Oncogenic Signaling Pathways (e.g., Ras/ERK, PTEN/Akt, PI3K/AKT)

This compound, a derivative of the coumarin compound esculetin, demonstrates notable anticancer potential through its influence on various oncogenic signaling pathways. Research indicates that esculetin can modulate pathways such as the PI3K/Akt and MAPK cascades, which are crucial for tumor cell proliferation and survival. spandidos-publications.com Specifically, it has been shown to regulate the PI3K/Akt pathway by modulating upstream molecules like IGF-1 in gastric cancer cells and targeting downstream mTOR molecules to induce apoptosis and cell cycle arrest. spandidos-publications.com In colon and bladder cancer cells, esculetin activates MAPK signaling to induce apoptosis and promotes G1 phase cell cycle arrest by upregulating Ras, ERK1/2, and p27 KIP8. spandidos-publications.com

Studies on oral squamous cell carcinoma have revealed that esculetin's anti-proliferative effects are associated with the inactivation of the PI3K/Akt signaling pathway. researchgate.net Furthermore, in prostate cancer, esculetin has been found to modify the PTEN/AKT signaling pathway, contributing to the slowing of cancer growth. researchgate.net The anti-proliferative effects of esculetin on oral squamous cell carcinoma have been linked to the inactivation of the PI3K/Akt signaling pathway. researchgate.net A combination of esculetin and sorafenib (B1663141) in hepatocellular carcinoma cells effectively reduced VEGF levels and markedly inhibited the ERK1/2 pathway. researchgate.net

The broader family of coumarins, to which esculetin belongs, has been recognized for its ability to inhibit PI3K. researchgate.net The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. nih.gov This pathway is activated by various growth factors and, upon activation, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt and other downstream effectors. nih.gov

Targeting of Glycolytic Enzymes and Metabolic Reprogramming

A hallmark of many cancer cells is their altered metabolism, often characterized by increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. dkfz.denih.gov This metabolic reprogramming supports the high proliferation rates of tumor cells. dkfz.denih.gov this compound has been shown to interfere with this process by directly targeting key glycolytic enzymes.

Research has identified phosphoglycerate kinase 2 (PGK2), glycerol-3-phosphate dehydrogenase (GPD2), and glucose-6-phosphate isomerase (GPI) as direct targets of esculetin. nih.govplos.org By binding to these enzymes, esculetin can inhibit their activity and disrupt the energy metabolism of tumor cells. nih.govmdpi.com In HepG2 liver cancer cells, esculetin significantly inhibited the rate of glycolysis, as evidenced by decreased lactate (B86563) production and glucose consumption. nih.gov Further studies have confirmed that esculetin exerts its inhibitory effects on liver cancer by targeting GPI-mediated glycolysis. nih.gov This interaction leads to a significant inhibitory effect on the genes and proteins associated with glycolysis, including ALDOA, ENO1, GAPDH, LDHA, PFKL, PGAM1, PGK1, and PKM2. nih.gov

The modulation of c-Myc-induced energy metabolism is another mechanism through which esculetin attenuates neoplastic changes. researchgate.net In colon cancer cells, esculetin has been found to inhibit aerobic glycolysis by suppressing β-catenin, which in turn affects c-Myc. nih.gov This highlights the compound's ability to induce metabolic reprogramming in cancer cells, representing a promising avenue for therapeutic intervention. researchgate.netnih.gov

Target EnzymeCancer TypeEffect of EsculentinReference
Phosphoglycerate kinase 2 (PGK2)General Cancer, Liver CancerBinding and inhibition of activity nih.govplos.org
Glycerol-3-phosphate dehydrogenase (GPD2)General Cancer, Liver CancerBinding and inhibition of activity nih.govplos.org
Glucose-6-phosphate isomerase (GPI)General Cancer, Liver CancerBinding and inhibition of activity nih.govnih.gov

Mechanisms of Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties through multiple molecular mechanisms, primarily centered around the regulation of inflammatory mediators and signaling pathways.

Esculentin has been demonstrated to effectively reduce the production of several pro-inflammatory cytokines. nih.govnih.gov In various inflammatory models, it has been shown to decrease the expression levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.netresearchgate.net For instance, in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, esculetin significantly suppressed the production of TNF-α and IL-1β. nih.gov Similarly, in a mouse model of LPS-induced acute lung injury, esculetin treatment reduced the production of TNF-α, IL-1β, and IL-6. researchgate.net These effects contribute to the attenuation of the inflammatory response and tissue damage. nih.gov

Esculentin effectively inhibits the production of two key inflammatory mediators: nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net In LPS-activated RAW 264.7 macrophages, esculetin demonstrated a concentration-dependent inhibition of NO and PGE2 production. nih.gov The inhibition of iNOS expression by esculetin has been observed in various cell types, including LTA-stimulated RAW 264.7 cells, where it was shown to suppress NO production. nih.gov

Inflammatory MediatorSynthesizing EnzymeEffect of EsculentinCell/Animal ModelReference
Nitric Oxide (NO)Inducible Nitric Oxide Synthase (iNOS)Inhibition of production and enzyme expressionLPS-activated RAW 264.7 macrophages, LTA-stimulated RAW 264.7 cells nih.govresearchgate.netnih.gov
Prostaglandin E2 (PGE2)Cyclooxygenase-2 (COX-2)Inhibition of production and enzyme expressionLPS-activated RAW 264.7 macrophages nih.govresearchgate.net

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation. nih.govmdpi.com Esculentin has been shown to exert its anti-inflammatory effects by inhibiting the activation of this pathway. nih.govresearchgate.netnih.gov It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. mdpi.com This inhibitory effect on the NF-κB pathway has been observed in various models, including LPS-induced RAW264.7 macrophages and in cerebral ischemia-reperfusion injury models. nih.govmdpi.comnih.gov By attenuating NF-κB activation, esculetin effectively suppresses the transcription of numerous pro-inflammatory genes. nih.gov

Mechanisms of Pro-angiogenic and Wound Healing Properties

While esculetin has shown anti-angiogenic properties in the context of cancer, a truncated derivative, Esculentin-1a(1–21)NH2, has demonstrated significant pro-angiogenic and wound-healing capabilities. jst.go.jpnih.govjst.go.jp This peptide accelerates wound closure by promoting several key processes in tissue regeneration. jst.go.jpnih.gov

In a mouse model of full-thickness excisional wounds, Esculentin-1a(1–21)NH2 significantly enhanced wound healing by increasing collagen deposition and promoting angiogenesis. jst.go.jpnih.gov This was evidenced by the elevated expression of platelet endothelial cell adhesion molecule-1 (CD31) and proliferating cell nuclear antigen (PCNA). nih.gov

The pro-angiogenic activity of Esculentin-1a(1–21)NH2 is mediated through the activation of the phosphatidylinositol 3′-kinase (PI3K)/protein kinase B (AKT) signaling pathway in human umbilical vein vascular endothelial cells (HUVECs). jst.go.jpnih.gov Activation of this pathway promotes the migration and proliferation of endothelial cells, crucial steps in the formation of new blood vessels. jst.go.jp The peptide was also found to upregulate the expression of CD31 at both the mRNA and protein levels. jst.go.jp The pro-angiogenic effects of Esculentin-1a(1–21)NH2 were diminished by the use of a PI3K pathway inhibitor, confirming the central role of this pathway in its mechanism of action. jst.go.jpnih.gov

Promotion of Endothelial Cell Migration and Proliferation

Current scientific literature available through the conducted research does not provide specific findings on the promotion of endothelial cell migration and proliferation by the peptide Esculentin-2CHa. While related peptides, such as Esculentin-1a(1-21)NH2, have been shown to promote these angiogenic processes, similar studies directly investigating Esculentin-2CHa are not present in the provided search results. nih.govjst.go.jp

Mechanisms of Lipid Metabolism Modulation

Esculentin-2CHa and its analogues have demonstrated significant effects on lipid metabolism, primarily investigated in the context of diet-induced obesity and metabolic disease.

Inhibition of Fat Accumulation

Studies on animal models of diet-induced obesity have shown that Esculentin-2CHa derivatives can effectively reduce fat accumulation. Treatment with a long-acting formulation of Esculentin-2CHa(1-30) coated on gold nanoparticles (ESC-ABD-AuNPs) was found to mitigate the accumulation of fat in the liver of high-fat diet-fed obese mice. nih.govtandfonline.com

Table 1: Research Findings on Esculentin-2CHa and Fat Accumulation

Esculentin-2 Derivative Model Key Findings Reference(s)
ESC-ABD-AuNPs High-fat diet-fed obese mice Mitigated liver fat accumulation. nih.gov, tandfonline.com
[L28K]esculentin-2CHa High-fat diet-fed mice Decreased circulating triglyceride concentrations. nih.gov
Esculentin-2CHa(1–30) peptides High-fat diet-fed mice Reduced overall fat mass. researchgate.net

Involvement of Insulin/IGF-1 and AMPK Signaling Pathways

The mechanism by which Esculentin-2CHa modulates lipid metabolism is closely linked to its potent effects on the insulin signaling pathway. The peptide is a powerful insulin secretagogue, meaning it stimulates the secretion of insulin from pancreatic β-cells. nih.govplos.org This action is initiated by membrane depolarization and an increase in intracellular calcium levels. nih.govplos.org

By enhancing insulin secretion and improving glucose tolerance, Esculentin-2CHa influences metabolic homeostasis, which in turn affects lipid metabolism. nih.gov Research on mice treated with Esculentin-2CHa(1-30) analogues has shown beneficial effects on the expression of key genes within the insulin signaling pathway in skeletal muscle. researchgate.net Specifically, the treatment resulted in altered expression of genes such as Irs1 (Insulin Receptor Substrate 1) and Akt1 (Protein Kinase B), which are crucial downstream components of the insulin/IGF-1 signaling cascade. researchgate.net While direct modulation of the AMPK pathway by the Esculentin-2 peptide for lipid metabolism is not explicitly detailed in the search results, its influence on the insulin pathway provides a clear mechanism for its effects on fat accumulation.

Table 2: Components of Insulin Signaling Pathway Influenced by Esculentin-2CHa Derivatives

Gene/Protein Name Role in Pathway Reference
Irs1 Insulin Receptor Substrate 1 A key docking protein that is phosphorylated upon insulin receptor activation, propagating the signal downstream. researchgate.net
Akt1 Protein Kinase B alpha A central kinase in the pathway that regulates glucose metabolism, cell growth, and survival. researchgate.net
Pdk1 Phosphoinositide-dependent kinase 1 An upstream kinase responsible for activating Akt. researchgate.net
Slc2a4 Solute Carrier Family 2 Member 4 Encodes the GLUT4 glucose transporter, which is critical for insulin-stimulated glucose uptake into muscle and fat cells. researchgate.net

Preclinical Investigations of Esculentin 2a

In Vitro Cellular Models for Activity Assessment

Assessment of Cellular Viability and Integrity in Various Cell Lines

The cytotoxic effects of Esculentin-2A and its derivatives have been evaluated across a range of cell lines to determine their safety profile for potential therapeutic applications. In a study involving Esculentin-2CHa, the peptide demonstrated no significant cytotoxicity in rat BRIN-BD11 clonal pancreatic β-cells at concentrations effective for stimulating insulin (B600854) secretion. nih.govnih.gov The integrity of the cell plasma membrane was assessed by measuring the release of lactate (B86563) dehydrogenase (LDH), with no significant toxicity observed. nih.gov

Similarly, a truncated analogue, Esculentin-2CHa(1-30), and its further modified versions were tested on BRIN-BD11 cells, showing preserved cell membrane integrity. bioscientifica.com In another study, gold nanoparticles coated with an Esculentin-2CHa fusion protein (ESC-ABD-AuNPs) were found to be well-tolerated in murine melanoma B16F10 cells, murine pancreatic β-cell line MIN6, and human hepatocellular carcinoma HepG2 cells, with cell viability remaining above 80% even at high concentrations. nih.gov

The related peptide, Esculentin-1a(1-21)NH2, was assessed for its cytotoxicity on human umbilical vein endothelial cells (HUVECs) and human corneal epithelial cells. jst.go.jpnih.gov In HUVECs, it showed a proliferative effect at certain concentrations. jst.go.jp For human corneal epithelial cells, the peptide was not toxic at concentrations up to 50 μM. nih.gov Furthermore, Esculetin (B1671247), a coumarin (B35378) derivative, was shown to inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells (PANC-1, MIA PaCa-2, AsPC-1), laryngeal cancer cells (Hep-2), and canine mammary gland tumor cells (CMT-U27, CF41.mg), while showing no cytotoxicity to normal human embryonic kidney (HEK) 293 cells. mdpi.comnih.govnih.gov In human submandibular salivary gland tumor cells (A253), esculetin demonstrated an anti-proliferative effect in a dose- and time-dependent manner. spandidos-publications.com

CompoundCell LineAssayKey FindingCitation
Esculentin-2CHaBRIN-BD11 (rat pancreatic β-cells)LDH releaseNo significant cytotoxicity at insulin-releasing concentrations. nih.gov
ESC-ABD-AuNPsB16F10, MIN6, HepG2Cell Viability>80% viability, indicating low cytotoxicity. nih.gov
Esculentin-1a(1-21)NH2HUVECs, Human Corneal Epithelial CellsCCK-8, MTTProliferative effect on HUVECs; non-toxic to corneal cells up to 50 μM. jst.go.jpnih.gov
EsculetinPANC-1, MIA PaCa-2, AsPC-1, Hep-2, CMT-U27, CF41.mg, A253MTTInhibited proliferation of cancer cells. mdpi.comnih.govnih.govspandidos-publications.com
EsculetinHEK 293 (human embryonic kidney)MTTNo cytotoxicity observed. nih.gov

Functional Assays for Specific Biological Activities (e.g., insulin release, cell migration, enzyme activity)

This compound and its analogues have demonstrated significant effects in various functional assays. Esculentin-2CHa was found to stimulate insulin secretion from rat BRIN-BD11 clonal pancreatic β-cells in a concentration-dependent manner. nih.govnih.gov This action is mediated through membrane depolarization and an increase in intracellular calcium levels. nih.govresearchgate.net Analogues of Esculentin-2CHa, such as [L28K]esculentin-2CHa and [C31K]esculentin-2CHa, showed even greater potency in stimulating insulin release. nih.govnih.gov The truncated analogue, Esculentin-2CHa(1-30), and its modified versions also preserved insulin-releasing activity, acting through multiple pathways including the stimulation of KATP and Ca2+ channels. bioscientifica.com Gold nanoparticles coated with an Esculentin-2CHa fusion protein (ESC-ABD-AuNPs) also promoted glucose-dependent insulin release from MIN6 cells. nih.gov

In terms of cell migration, Esculentin-1a(1-21)NH2 was shown to significantly promote the migration of human umbilical vein endothelial cells (HUVECs), a key process in wound healing and angiogenesis. jst.go.jp Conversely, Esculetin has been found to inhibit the migration of several cancer cell lines, including laryngeal cancer cells, canine mammary gland tumor cells, and human prostate cancer cells. mdpi.comnih.govjcpjournal.org

Regarding enzyme activity, Esculetin has been shown to affect various signaling pathways. It can inhibit the activation of Ras-Raf-MEK-ERK/MAPK and Ras-PI3K-Akt signaling pathways, which are involved in cell proliferation. mdpi.com In the context of metabolic regulation, Esculetin's fat-lowering effects in C. elegans were found to be dependent on the 5'-adenosine monophosphate-activated protein kinase (AMPK) catalytic subunit α2 (AAK-2). mdpi.comnih.gov Furthermore, Esculetin can activate the nuclear hormone receptor PPAR-γ and has been shown to bind to and inhibit the activity of several glycolytic enzymes, including PGK2, GPD2, and GPI. mdpi.comfrontiersin.org

CompoundAssay TypeCell Line/OrganismKey FindingCitation
Esculentin-2CHa & AnaloguesInsulin ReleaseBRIN-BD11, MIN6Stimulated insulin secretion via membrane depolarization and increased intracellular Ca2+. nih.govnih.govnih.gov
Esculentin-1a(1-21)NH2Cell MigrationHUVECsPromoted cell migration. jst.go.jp
EsculetinCell MigrationVarious Cancer Cell LinesInhibited cell migration. mdpi.comnih.govjcpjournal.org
EsculetinEnzyme ActivityC. elegansDependent on AMPK (AAK-2) for fat-lowering effects. mdpi.comnih.gov
EsculetinEnzyme Activity-Inhibited Ras-Raf-MEK-ERK/MAPK and Ras-PI3K-Akt pathways; activated PPAR-γ; inhibited PGK2, GPD2, GPI. mdpi.comfrontiersin.org

In Vivo Animal Models for Efficacy Studies

Rodent Models for Metabolic Disorders (e.g., high-fat diet induced obesity and insulin resistance)

The therapeutic potential of this compound and its analogues in metabolic disorders has been extensively studied using rodent models, particularly those with high-fat diet (HFD)-induced obesity and insulin resistance. selvita.commdpi.comaging-us.com Acute administration of [L28K]esculentin-2CHa to HFD-fed mice significantly improved glucose tolerance and enhanced insulin secretion. nih.govnih.gov Longer-term, twice-daily administration of this analogue for 28 days resulted in decreased non-fasting plasma glucose, increased non-fasting plasma insulin, and improved glucose tolerance. nih.govplos.org It also led to lower plasma and pancreatic glucagon (B607659) levels and a reduction in circulating triglycerides. nih.govplos.org

A long-acting fusion protein, ESC-ABD, demonstrated effective regulation of blood glucose and body weight, along with a reduction in liver fat in HFD-fed mice. dovepress.com Similarly, gold nanoparticles coated with this fusion protein (ESC-ABD-AuNPs) significantly reduced blood glucose levels, improved glucose tolerance, and mitigated liver fat accumulation in HFD-fed obese mice. nih.govresearchgate.net These studies highlight the potential of this compound derivatives to ameliorate key features of metabolic syndrome.

Compound/FormulationAnimal ModelKey FindingsCitation
[L28K]esculentin-2CHaHigh-fat diet-induced obese miceImproved glucose tolerance, enhanced insulin secretion, decreased plasma glucose and glucagon, reduced triglycerides. nih.govnih.govplos.org
ESC-ABD (fusion protein)High-fat diet-fed miceRegulated blood glucose and body weight, reduced liver fat. dovepress.com
ESC-ABD-AuNPs (gold nanoparticles)High-fat diet-induced obese miceReduced blood glucose, improved glucose tolerance, mitigated liver fat accumulation. nih.govresearchgate.net

Investigations in Invertebrate Models (e.g., C. elegans) for Lipid Metabolism

Mechanistically, the fat-lowering effect of esculetin in C. elegans was found to be dependent on the insulin/insulin-like growth factor-1 (IGF-1) signaling pathway, specifically involving the DAF-2 receptor and the DAF-16 transcription factor. mdpi.comnih.gov Furthermore, the 5'-adenosine monophosphate-activated protein kinase (AMPK) pathway, a key regulator of energy metabolism, was also implicated, with the AAK-2 subunit being essential for esculetin's action. mdpi.comnih.gov Esculetin treatment also led to an increased expression of genes downstream of DAF-16 and AMPK, as well as a lipolysis-related gene, atgl-1. mdpi.comresearchgate.net These findings in a simple invertebrate model provide crucial insights into the conserved metabolic pathways targeted by esculetin.

Application in Disease Models (e.g., non-alcoholic fatty liver disease, vascular injury)

The therapeutic utility of this compound and its related compounds has been explored in various disease models beyond metabolic disorders. In a murine model of non-alcoholic fatty liver disease (NAFLD), a condition often associated with obesity and insulin resistance, a long-acting Esculentin-2CHa fusion protein coated onto gold nanoparticles (ESC-ABD-AuNPs) was shown to be effective. nih.govresearchgate.net This formulation mitigated liver fat accumulation, a hallmark of NAFLD. nih.gov Esculetin itself has been shown to ameliorate hepatic fibrosis in rats with HFD-induced NAFLD by regulating the FoxO1 mediated pathway. researchgate.net

In a rat model of vascular injury, esculetin demonstrated the ability to prevent intimal hyperplasia, suggesting its potential in treating restenosis following arterial injury. mdpi.com The mechanism is thought to involve the inhibition of vascular smooth muscle cell proliferation. mdpi.com Furthermore, in a mouse model of cerebral ischemia/reperfusion injury, esculetin was found to have neuroprotective effects by upregulating the expression of the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax. mdpi.com

Evaluation of Immunomodulatory Actions in Animal Systems

The immunomodulatory properties of this compound and its analogues have been investigated in murine models to understand their effects on the immune system. These studies are critical for determining the potential of these peptides to act as therapeutic agents that can modulate immune responses in various disease contexts. Research indicates that this compound peptides can exert both pro-inflammatory and anti-inflammatory effects, suggesting a complex mechanism of action.

One study investigating the native peptide, Esculentin-2CHa, found that it significantly stimulates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by mouse lymphoid cells. mdpi.com Paradoxically, the same peptide was also shown to significantly stimulate the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by peritoneal macrophages. mdpi.com This dual activity suggests that Esculentin-2CHa could play a role in both activating and regulating the innate immune response during an infection. mdpi.com

In contrast, a structurally modified analogue, [L31K] Esculentin-2CHa, was evaluated in high-fat diet-fed mice to assess its immunomodulatory profile alongside its anti-diabetic actions. endocrine-abstracts.org This analogue was found to improve metabolic parameters without triggering a pro-inflammatory immune response. endocrine-abstracts.org Specifically, treatment with [L31K] Esculentin-2CHa did not affect the expression of Major Histocompatibility Complex (MHC) class I and II molecules on bone marrow-derived dendritic cells (BM-DCs). endocrine-abstracts.org Furthermore, it did not alter the release of key cytokines such as IL-10, Interleukin-12 (IL-12), and Interleukin-23 (IL-23) from these cells. endocrine-abstracts.org This suggests that specific structural modifications can refine the peptide's activity, enhancing its therapeutic properties while minimizing potentially undesirable immune stimulation. endocrine-abstracts.org

Table 1: Immunomodulatory Effects of Esculentin-2CHa Analogues in Murine Models

Advanced Preclinical Models and Methodologies

Organ-on-a-Chip Technologies in this compound Research

Organ-on-a-Chip (OOC) technology represents a significant advancement in preclinical research, offering more physiologically relevant models than traditional 2D cell cultures. mdpi.comnih.gov These microfluidic devices are designed to mimic the complex structures, microenvironment, and mechanical forces of human organs, such as the lung, liver, heart, and intestine. mdpi.comnih.gov By co-culturing human cells in a micro-engineered system, OOCs can recreate organ-level functions and provide a platform for studying disease mechanisms and drug responses with greater accuracy. nih.govxiahepublishing.com

While direct studies utilizing OOC technology for this compound research have not been published, the potential applications are vast. Given the peptide's known anti-diabetic and immunomodulatory activities, several OOC models could be employed:

Pancreas-on-a-Chip: A multi-organ chip that includes pancreatic islets, liver, muscle, and fat cells could be used to study the effects of this compound on glucose homeostasis and inter-organ crosstalk in a controlled, human-relevant system. anr.fr This would allow for detailed analysis of its insulinotropic effects and its impact on glucose uptake and metabolism in different tissues.

Immune-System-on-a-Chip: To further dissect the dual pro- and anti-inflammatory effects of this compound, a model incorporating various immune cells could be used. For instance, a microvascular endothelium-on-a-chip could be adapted to study the peptide's influence on the recruitment and activation of macrophages and lymphocytes in response to inflammatory stimuli. nih.gov

Intestine-on-a-Chip: To investigate the potential for oral delivery and absorption, an intestine-on-a-chip model that simulates the gut epithelium could be used to assess the peptide's permeability, stability, and interaction with intestinal cells. mdpi.com

OOC technology offers the advantage of real-time monitoring and precise control over the cellular microenvironment, bridging the gap between animal studies and human clinical trials. anr.fr The application of these advanced models would undoubtedly accelerate the preclinical evaluation of this compound by providing deeper mechanistic insights into its therapeutic potential.

Quantitative Assessment of Therapeutic Efficacy in Preclinical Studies

The therapeutic efficacy of this compound, particularly its anti-diabetic properties, has been quantitatively assessed in preclinical animal models. These studies focus on measuring specific physiological outcomes to determine the peptide's potential for treating metabolic disorders.

Research on a structurally modified analogue, [L31K] Esculentin-2CHa, demonstrated significant therapeutic efficacy in a high-fat diet-induced mouse model of type 2 diabetes. endocrine-abstracts.org In acute in vivo experiments, this analogue produced a marked improvement in metabolic control. When administered to the mice, it improved glucose tolerance by 42% and enhanced insulin secretion by 57% compared to controls. endocrine-abstracts.org These findings highlight the peptide's potent ability to modulate glucose metabolism and insulin response.

Further studies have explored other analogues, such as [L28K]esculentin-2CHa, which also elicited enhanced glucose tolerance and insulin secretion in high-fat diet-fed mice. nih.gov Another study involving chronic treatment (twice daily for four weeks) with an octanoate-conjugated form of esculentin-2CHa(1–30) in normal NIH Swiss mice resulted in a significant lowering of both blood glucose and cholesterol levels. nih.gov These quantitative results underscore the therapeutic potential of this compound derivatives as anti-diabetic agents.

Table 2: Quantitative Therapeutic Efficacy of Esculentin-2CHa Analogues in Murine Models

Advanced Research Methodologies and Future Directions

Spectroscopic and Imaging Techniques for Mechanism Elucidation

Spectroscopic and computational methods are pivotal in understanding the binding mechanisms of peptides like Esculentin-2A with biological molecules. researchgate.net Techniques such as UV-vis and fluorescence spectroscopy help in determining the nature of the interaction, such as static or dynamic quenching, and in calculating binding constants. researchgate.net For instance, studies on similar compounds have used these techniques to reveal the forces involved in complex formation, such as hydrophobic interactions and hydrogen bonding. researchgate.net

Imaging techniques are also crucial for visualizing the effects and distribution of these peptides. For example, transmission electron microscopy (TEM) and dynamic light scattering (DLS) have been used to characterize nanoparticles coated with an Esculentin-2CHa fusion protein, revealing their size and structure. nih.govresearchgate.net Furthermore, fluorescence imaging can track the biodistribution of labeled peptides or peptide-coated nanoparticles in tissues and organs, providing insights into their pharmacokinetic profiles. nih.govresearchgate.net

Proteomics and Transcriptomics for Target Identification and Pathway Mapping

To identify the molecular targets and understand the pathways affected by this compound, researchers are increasingly turning to proteomics and transcriptomics. nih.govelucidata.io These "omics" approaches provide a comprehensive view of the changes in protein and gene expression within cells or tissues upon treatment with the peptide. elucidata.io

By comparing the proteomic and transcriptomic profiles of treated and untreated cells, scientists can identify differentially expressed proteins and genes. nih.govfrontiersin.org This information is invaluable for pinpointing the specific cellular machinery that this compound interacts with and modulates. For example, in the context of other therapeutic agents, integrating proteomics and transcriptomics has successfully identified key candidate proteins and potential therapeutic targets in diseases like colorectal cancer. nih.gov While specific proteomics and transcriptomics studies on this compound are not yet widely published, this approach holds significant promise for mapping its mechanism of action. ethz.ch

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of biological systems at an atomic level. mdpi.comnih.gov These methods can predict how peptides like this compound interact with cell membranes and other biological molecules. researchgate.net

MD simulations can reveal structural changes in both the peptide and its target upon binding, and can help to understand the forces driving these interactions. researchgate.netplos.org For example, simulations have been used to study how similar peptides traverse cell membranes, suggesting mechanisms like the formation of transient pores. researchgate.net This computational approach, often used in conjunction with experimental data, provides insights that are difficult to obtain through laboratory experiments alone and can guide the design of more effective peptide analogs. mdpi.commpg.de

Development of High-Throughput Screening Assays for Analogue Discovery

High-throughput screening (HTS) is a key technology in drug discovery, allowing for the rapid testing of large libraries of chemical compounds to identify new therapeutic leads. nih.govassaygenie.com For this compound, HTS assays can be developed to screen for analogues with improved properties, such as enhanced stability, increased potency, or reduced toxicity. nih.gov

These assays are often fluorescence-based and can be automated to test thousands of compounds in a short period. assaygenie.comnih.gov The development of robust HTS protocols is essential for identifying novel peptide derivatives that could have superior therapeutic potential compared to the parent molecule. nih.govuit.no

Exploration of this compound in Combination Therapies

The potential of this compound and its derivatives in combination with other therapeutic agents is an active area of research. explorationpub.commdpi.com Combining antimicrobial peptides with conventional antibiotics can lead to synergistic effects, potentially overcoming drug resistance and reducing the required dosage of each agent. explorationpub.commdpi.com

For example, a derivative of the related peptide Esculentin-1a, Esc(1-21), has been shown to work synergistically with the antibiotic colistin (B93849) against multidrug-resistant bacteria. mdpi.com Similarly, combinations of Esc(1-21) with essential oils have demonstrated effective antimicrobial activity against E. coli O157:H7. iss.it These findings suggest that this compound could also be a valuable component of future combination therapies against a range of pathogens. iss.it

Addressing Peptide Stability and Delivery Challenges for Enhanced Bioavailability

A major hurdle in the clinical application of therapeutic peptides like this compound is their inherent instability and rapid degradation in the body. nih.govfrontiersin.org Researchers are exploring various strategies to overcome these challenges and improve the bioavailability of these molecules. mdpi.com

One approach is the chemical modification of the peptide, such as substituting L-amino acids with their more protease-resistant D-enantiomers. nih.govmdpi.com Another strategy involves conjugation to larger molecules or nanoparticles. For instance, fusing Esculentin-2CHa with an albumin-binding domain and coating it onto gold nanoparticles significantly extended its plasma half-life. nih.gov The development of advanced delivery systems, such as hydrogels and liposomes, also holds promise for protecting the peptide from degradation and ensuring it reaches its target site. mdpi.com

Table 1: Strategies to Enhance this compound Bioavailability

StrategyDescriptionExample/Potential Application
Amino Acid Substitution Replacing natural L-amino acids with non-natural D-amino acids to increase resistance to proteolytic enzymes. nih.govmdpi.comCreating D-amino acid analogs of this compound to improve plasma stability.
Lipidation Attaching fatty acid chains to the peptide to improve plasma stability and membrane interaction. nih.govOctanoic acid-modified Esculentin-2CHa analogs showed slightly improved in vitro plasma stability. nih.govresearchgate.net
Nanoparticle Delivery Encapsulating or coating the peptide onto nanoparticles to protect it from degradation and target specific tissues. nih.govEsculentin-2CHa-albumin binding domain coated on gold nanoparticles showed an extended plasma half-life. nih.gov
Fusion Proteins Genetically fusing the peptide to a larger, more stable protein to increase its circulatory half-life. nih.govA fusion protein of Esculentin-2CHa with an albumin-binding domain was developed to extend its plasma half-life. nih.gov

Broadening the Spectrum of Therapeutic Applications Beyond Current Indications

While much of the research on this compound has focused on its antimicrobial and anti-diabetic properties, there is growing interest in exploring its potential for other therapeutic applications. nih.govfrontiersin.org The diverse biological activities of antimicrobial peptides suggest that this compound and its analogs could be effective against a wider range of diseases. explorationpub.commdpi.com

For example, some antimicrobial peptides have shown anti-tumor and immunomodulatory effects. explorationpub.comnih.gov Further research could investigate the potential of this compound in cancer therapy, wound healing, and the treatment of inflammatory conditions. explorationpub.com The ability of some peptides to modulate the immune system opens up possibilities for their use in autoimmune diseases and as vaccine adjuvants. explorationpub.commdpi.com

Table 2: Investigated and Potential Therapeutic Applications of Esculentin (B142307) Peptides

Therapeutic AreaInvestigated EffectsPotential Future Applications
Metabolic Disease Insulinotropic activity, glucose level modulation, reversal of obesity in mouse models. nih.govTreatment of non-alcoholic fatty liver disease (NAFLD). nih.gov
Infectious Disease Antimicrobial activity against various bacteria. nih.govresearchgate.netCombination therapies to combat antibiotic-resistant infections. mdpi.comiss.it
Oncology Anti-tumor activity has been noted for the esculentin family. nih.govDevelopment as a direct anticancer agent or as part of a combination therapy. nih.gov
Inflammation Some amphibian AMPs possess anti-inflammatory properties. mdpi.comTreatment of chronic inflammatory diseases.
Wound Healing Some AMPs have a role in wound healing. explorationpub.comTopical application to promote tissue repair.

Q & A

Q. What experimental methodologies are recommended for characterizing Esculentin-2A’s antimicrobial mechanisms?

To investigate its mechanisms, employ a combination of biophysical assays (e.g., circular dichroism to study secondary structure in lipid environments ) and molecular dynamics simulations to model peptide-membrane interactions. Pair these with fluorescence-based membrane permeability assays (e.g., calcein leakage from liposomes) and genomic/proteomic profiling of bacterial responses to identify target pathways . Validate findings using time-kill kinetics and checkerboard synergy assays with conventional antibiotics .

Q. How can researchers standardize bioactivity assays for this compound across different bacterial strains?

Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for minimal inhibitory concentration (MIC) testing, ensuring consistent inoculum preparation (~5 × 10⁵ CFU/mL) and broth microdilution protocols. Include controls for cation concentration (e.g., adjusting Mg²⁺/Ca²⁺ levels), as cationic peptides like this compound are sensitive to ionic strength . Use standardized reference strains (e.g., E. coli ATCC 25922) for cross-study comparability .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Use murine infection models (e.g., septicemia or skin abscess) with immune-competent and neutropenic variants to assess efficacy under differing immune conditions. Measure bacterial load reduction, cytokine profiles (via ELISA/multiplex assays), and histopathological changes. Optimize dosing regimens using pharmacokinetic studies (e.g., LC-MS/MS for peptide stability in serum) .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize this compound’s therapeutic index?

Perform systematic alanine scanning mutagenesis to identify residues critical for antimicrobial activity vs. mammalian cytotoxicity. Pair this with NMR or cryo-EM to resolve peptide-lipid bilayer interactions. Use computational tools (e.g., Rosetta Membrane) to predict stabilizing mutations, then validate via hemolysis assays (e.g., % lysis of red blood cells at 2× MIC) and murine toxicity models .

Q. What strategies resolve contradictory data on this compound’s efficacy in Gram-negative vs. Gram-positive infections?

Conduct meta-analyses of published MIC datasets, stratifying by bacterial membrane composition (e.g., lipid A vs. lipoteichoic acid content). Use isogenic mutant strains (e.g., P. aeruginosa with modified LPS) to isolate membrane-specific effects. Re-evaluate assay conditions (pH, temperature) that may artifactually skew results .

Q. How can researchers address this compound’s instability in physiological environments?

Develop PEGylated or lipid nanoparticle-encapsulated formulations to enhance serum half-life. Monitor degradation via HPLC and MALDI-TOF MS. Compare efficacy in ex vivo models (e.g., human serum or lung fluid simulations) vs. in vitro broth assays .

Q. What bioinformatics approaches identify novel this compound homologs with enhanced bioactivity?

Use hidden Markov models (HMMs) trained on amphibian antimicrobial peptide databases to mine genomic/transcriptomic datasets. Prioritize candidates with divergent physicochemical properties (e.g., higher hydrophobicity or net charge) and validate via heterologous expression and antimicrobial testing .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-response data for this compound?

Apply nonlinear regression (e.g., sigmoidal curve fitting in GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report 95% confidence intervals and effect sizes to contextualize significance .

Q. What criteria validate this compound’s selectivity index (SI) in preclinical studies?

Calculate SI as CC₅₀ (cytotoxic concentration)/MIC. Use primary mammalian cells (e.g., hepatocytes or keratinocytes) rather than immortalized lines for relevance. Include assays for immunogenicity (e.g., IL-6/IL-8 release in macrophages) to assess unintended immune activation .

Q. How can machine learning improve predictive modeling of this compound’s bioactivity?

Train random forest or neural network models using datasets of peptide sequences, MICs, and cytotoxicity. Feature-engineer inputs (e.g., α-helix propensity, charge density) and validate via leave-one-out cross-validation. Deploy SHAP (SHapley Additive exPlanations) to interpret feature contributions .

Contradiction and Reproducibility

Q. Why do studies report conflicting hemolytic activity for this compound?

Variability often stems from differences in erythrocyte sources (species, storage conditions) or assay duration (≤1 hr vs. 24 hr). Standardize using fresh human RBCs and include osmotic fragility controls. Compare dose-response curves rather than single-point measurements .

Q. How can researchers ensure reproducibility in this compound’s transcriptomic profiling?

Adopt MIAME (Minimum Information About a Microarray Experiment) standards. Use RNA-seq with spike-in controls (e.g., ERCC RNA Mix) and ≥3 biological replicates. Deposit raw data in public repositories (e.g., GEO) with detailed metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.